molecular formula C13H10N2O4 B3066853 1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione CAS No. 917978-58-6

1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione

Cat. No. B3066853
CAS RN: 917978-58-6
M. Wt: 258.23 g/mol
InChI Key: POYASVGHMJOYDC-UHFFFAOYSA-N
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Description

“1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione” is a chemical compound . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine-2,5-dione is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione” are not available in the retrieved information, pyrrolidine derivatives are known to be employed as pharmacophore groups in various biological activities .

Future Directions

The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, continue to attract interest due to their wide range of biological activities . Future research could focus on exploring the therapeutic potential of these compounds and developing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-11-5-6-12(17)15(11)19-13(18)9-7-14-10-4-2-1-3-8(9)10/h1-4,7,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYASVGHMJOYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640666
Record name 1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione

CAS RN

917978-58-6
Record name 1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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